Molybdenum telluride

Catalog No.
S535983
CAS No.
12058-20-7
M.F
MoTe3
M. Wt
351.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Molybdenum telluride

CAS Number

12058-20-7

Product Name

Molybdenum telluride

IUPAC Name

bis(tellanylidene)molybdenum

Molecular Formula

MoTe3

Molecular Weight

351.1 g/mol

InChI

InChI=1S/Mo.2Te

InChI Key

KHVVJHJUPCLACW-UHFFFAOYSA-N

SMILES

[Mo](=[Te])=[Te]

solubility

Soluble in DMSO

Synonyms

Molybdenum telluride

Canonical SMILES

[Mo](=[Te])=[Te]

The exact mass of the compound Molybdenum telluride is 487.6241 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Trace Elements - Molybdenum - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Molybdenum telluride (MoTe2, CAS 12058-20-7) is a heavy transition metal dichalcogenide (TMDC) distinguished by its unique polymorphism and narrow bandgap. Unlike lighter sulfides and selenides, MoTe2 readily crystallizes in multiple stable and metastable phases at room temperature, including the semiconducting 2H phase, the metallic 1T' phase, and the topological Weyl semimetal Td phase[1]. For procurement and material selection, MoTe2 is primarily valued for its near-infrared (NIR) optical bandgap (~1.0–1.1 eV), exceptionally low thermal conductivity (~2 W/m·K), and the uniquely low energy barrier required to trigger transitions between its semiconducting and metallic states [2]. These baseline properties make it a critical precursor and active material for advanced optoelectronics, phase-change memory, and thermoelectric devices where standard MoS2 is physically inadequate.

Substituting MoTe2 with more common TMDCs like molybdenum disulfide (MoS2) or molybdenum diselenide (MoSe2) fundamentally compromises device engineering in two critical areas: spectral response and contact resistance. MoS2 possesses a wider bandgap (~1.8 eV for monolayer), restricting its optoelectronic utility to the visible spectrum and rendering it ineffective for near-infrared (NIR) silicon-photonics integration[1]. Furthermore, achieving low-resistance ohmic contacts in MoS2 requires forcing a transition to its metallic 1T phase, which demands harsh, highly unstable alkali-metal intercalation due to a massive thermodynamic energy barrier. In stark contrast, MoTe2 features a minimal energy difference (~43 meV) between its 2H and 1T' phases, allowing manufacturers to seamlessly pattern stable, coplanar metallic contacts onto semiconducting channels using simple localized strain or laser irradiation [2].

Ultra-Low Energy Barrier for 2H-1T' Phase Engineering

The thermodynamic barrier to transition from the semiconducting 2H phase to the metallic 1T' phase is exceptionally low in MoTe2 compared to other TMDCs. Quantitative density functional theory and experimental validations place the energy difference for MoTe2 at approximately 43 meV per formula unit [1]. In contrast, the equivalent phase transition in MoS2 requires overcoming a barrier well over 1 eV, necessitating aggressive and chemically unstable lithium intercalation. This minimal energy gap in MoTe2 allows for reversible, in-situ phase switching via moderate uniaxial strain (~0.2% to 6%) or laser annealing.

Evidence Dimension2H to 1T' phase transition energy difference
Target Compound Data~43 meV per formula unit
Comparator Or BaselineMoS2 (>1 eV barrier)
Quantified Difference>20x reduction in phase transition energy barrier
ConditionsStandard state / theoretical and strain-induced experimental conditions

Enables the direct, lithography-compatible writing of metallic ohmic contacts onto semiconducting channels without using unstable chemical dopants.

Direct Bandgap Shift for Near-Infrared (NIR) Applications

Monolayer 2H-MoTe2 transitions from an indirect bulk bandgap of ~1.0 eV to a direct bandgap of 1.10 eV, placing its primary optical emission and absorption strictly within the near-infrared (NIR) spectrum[1]. Monolayer MoS2, by comparison, exhibits a direct bandgap of ~1.8 eV, which is confined to the visible light range. The smaller bandgap of MoTe2 significantly improves its spectral overlap with standard telecommunications wavelengths and silicon photonics operating beyond 800 nm.

Evidence DimensionMonolayer direct optical bandgap
Target Compound Data1.10 eV (NIR range)
Comparator Or BaselineMoS2 (~1.8 eV, visible range)
Quantified Difference~0.7 eV redshift into the NIR spectrum
ConditionsMonolayer limit, room temperature photoluminescence

Dictates the procurement of MoTe2 over MoS2 for any optical sensor, photodetector, or emitter targeting near-infrared telecommunications bands.

Suppressed Thermal Conductivity for Thermoelectrics

The heavy tellurium atoms in the MoTe2 lattice result in strong phonon scattering and low phonon group velocities, drastically reducing thermal transport. Bulk 2H-MoTe2 exhibits an in-plane thermal conductivity of approximately 2 W/m·K, and thin flakes measure around 9.8 W/m·K[1]. This is substantially lower than MoS2, which typically exhibits thermal conductivities exceeding 34 W/m·K in bulk and over 100 W/m·K in suspended monolayers. This suppressed thermal conductivity, combined with a high Seebeck coefficient, yields a significantly superior thermoelectric figure of merit (ZT).

Evidence DimensionIn-plane thermal conductivity
Target Compound Data~2 to 9.8 W/m·K
Comparator Or BaselineMoS2 (>34 W/m·K in bulk)
Quantified Difference>3x to 17x reduction in thermal conductivity
ConditionsRoom temperature, bulk to thin-flake measurements

Makes MoTe2 the mandatory choice among Mo-based TMDCs for thin-film thermoelectric energy harvesting and thermal barrier layers.

Stable Metallic Phase for Hydrogen Evolution Reaction (HER)

The metallic 1T' phase of MoTe2 provides highly conductive basal planes and active edges for electrocatalysis, achieving an HER overpotential of −309 mV at a current density of 10 mA/cm² with a low Tafel slope of 118.9 mV/dec in 0.5 M H2SO4 [1]. While 1T-MoS2 can achieve similar or slightly better overpotentials, the 1T phase of MoS2 is highly metastable and rapidly degrades back to the inert 2H phase under operating conditions. The 1T' phase of MoTe2 is intrinsically more stable and easily isolated, providing a more reliable, long-term catalytic matrix.

Evidence DimensionHER overpotential at 10 mA/cm² and phase stability
Target Compound Data−309 mV (high phase stability)
Comparator Or Baseline1T-MoS2 (highly metastable/degrades)
Quantified DifferenceReliable −309 mV overpotential without the rapid phase-degradation seen in 1T-MoS2
Conditions0.5 M H2SO4 electrolyte, three-electrode system

Provides a stable, highly conductive alternative to precious metals for commercial HER electrolyzer procurement, avoiding the shelf-life and stability issues of 1T-MoS2.

In-Situ Phase-Change Logic and Memory Devices

Utilizing the ~43 meV phase transition barrier to dynamically switch between 2H (semiconducting) and 1T' (metallic) states using low-power electrical gating or strain, enabling next-generation non-volatile memory and ultra-low contact resistance logic circuits [1].

Near-Infrared (NIR) Silicon Photonics Integration

Deploying monolayer MoTe2 as a direct-bandgap (1.1 eV) optical absorber or emitter for telecommunications equipment operating beyond the visible spectrum, where MoS2 is entirely non-functional [2].

Thin-Film Thermoelectric Generators

Leveraging the ultra-low thermal conductivity (~2 W/m·K) and heavy atomic mass of MoTe2 to maintain thermal gradients in flexible, solid-state energy harvesting modules, significantly outperforming lighter TMDCs [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Exact Mass

487.6241

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Other CAS

12058-20-7

Wikipedia

Molybdenum ditelluride

General Manufacturing Information

Molybdenum telluride (MoTe2): ACTIVE

Dates

Last modified: 08-15-2023

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